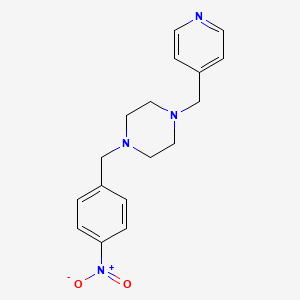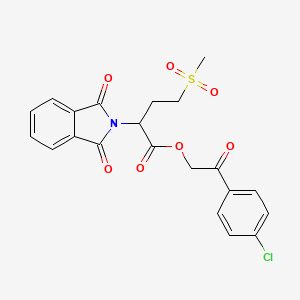
1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrobenzyl group and a 4-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:
Formation of 4-Nitrobenzyl Chloride: This can be achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Pyridylmethyl Chloride: This involves the chlorination of 4-pyridylmethanol using thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution reaction where piperazine is reacted with 4-nitrobenzyl chloride and 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The benzyl and pyridylmethyl groups can participate in further substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Reduction: 1-(4-Aminobenzyl)-4-(4-pyridylmethyl)piperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or as potential anticancer agents.
Biological Studies: The compound can be used to study the interactions with various biological targets, including receptors and enzymes.
Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzyl)piperazine: Lacks the pyridylmethyl group, which may affect its biological activity and chemical reactivity.
4-(4-Pyridylmethyl)piperazine: Lacks the nitrobenzyl group, which may result in different pharmacological properties.
1-Benzyl-4-(4-pyridylmethyl)piperazine: Similar structure but without the nitro group, potentially leading to different reactivity and applications.
Uniqueness
1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine is unique due to the presence of both the nitrobenzyl and pyridylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-3-1-15(2-4-17)13-19-9-11-20(12-10-19)14-16-5-7-18-8-6-16/h1-8H,9-14H2 |
InChI Key |
CAWSECWYYQZEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)
![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)

![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)
![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)
![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)
